4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide

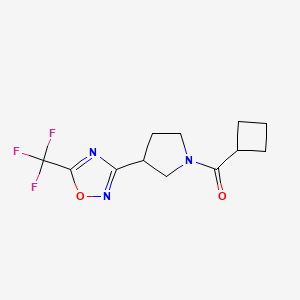

Overview

Description

The compound "4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide analogs and their synthesis, molecular structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation and alkylation of amino groups, as seen in the preparation of analogs related to 4-amino-N-(1-phenylethyl)benzamide . Modifications to the benzamide structure, such as the insertion of a methylene group or hydride reduction, can affect the biological activity of these compounds . Additionally, the synthesis of N-substituted benzamides can lead to compounds with significant electrophysiological activity . The continuous flow synthesis of related compounds, such as N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, demonstrates the potential for efficient production of benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy . X-ray crystallography provides detailed information about the molecular geometry and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation and cyclocondensation, to form new compounds with different biological activities . The reactivity of the benzamide moiety can be influenced by the substitution pattern on the aromatic ring and the nature of the substituents .

Physical and Chemical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, can be determined through crystallization and characterization studies . The chemical properties, including vibrational frequencies and chemical shifts, can be analyzed using spectroscopic methods to gain insights into the functional groups present in the molecule . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Biological Activity

Benzamide derivatives exhibit a range of biological activities, including anticonvulsant, electrophysiological, and antiproliferative effects . The structure-activity relationship is an important aspect of drug design, as modifications to the molecular structure can lead to changes in potency and selectivity towards biological targets . The antibacterial activity of certain benzamide compounds also highlights their potential as therapeutic agents .

Scientific Research Applications

Photochemical and Optical Properties

One area of research involving compounds related to 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide focuses on their photochemical and optical properties. A study on pyridyl substituted benzamides, such as those related to the chemical structure of interest, has shown that these compounds possess aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. The compounds were found to be luminescent in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. Their AEE behavior varied with solvent polarity, and they demonstrated reversible transitions between crystalline and amorphous states upon grinding and annealing, indicating mechanochromic properties (Srivastava et al., 2017).

Synthesis and Chemical Analysis

Research on the synthesis and characterization of new amides in the N-methylpiperazine series, which are structurally related to this compound, has contributed to the development of compounds with potential pharmacological applications. This includes the synthesis of carboxylic acid amides containing an N-methylpiperazine fragment, a key intermediate in the synthesis of antileukemic agents such as imatinib. The process involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with various chlorobenzoyl chlorides, leading to substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides (Koroleva et al., 2011).

Cancer Cell Line Inhibition

Another significant application is in the synthesis of compounds with distinct inhibition effects on cancer cell proliferation. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated effective inhibition on the proliferation of cancer cell lines. This research highlights the potential of structurally similar compounds for therapeutic applications in cancer treatment (Lu et al., 2017).

Anticonvulsant Activity

Compounds structurally related to this compound have been evaluated for their anticonvulsant activity. The study on the synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide revealed that modifications to the amino group or the phenylethyl group can significantly affect anticonvulsant potency and toxicity, providing insights into the structural requirements for anticonvulsant activity (Clark & Davenport, 1987).

properties

IUPAC Name |

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c1-20-6-4-10(5-7-20)19-13(21)9-2-3-11(18)12(8-9)22-14(15,16)17/h2-3,8,10H,4-7,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOHEWUYHBJEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

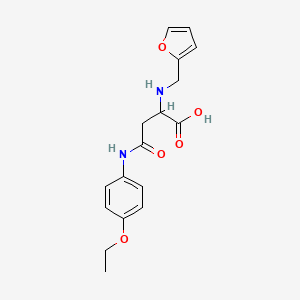

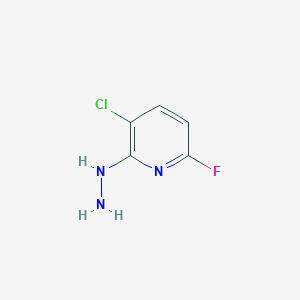

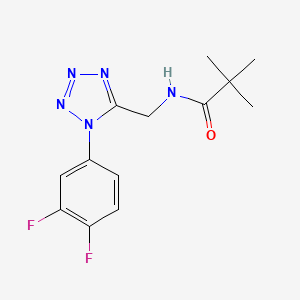

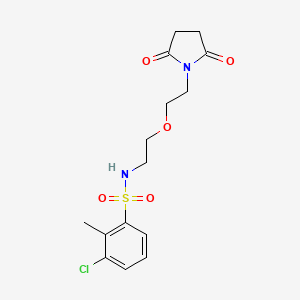

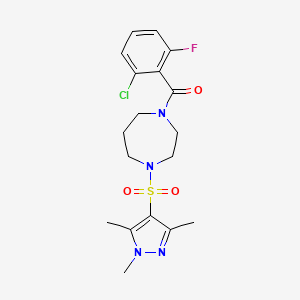

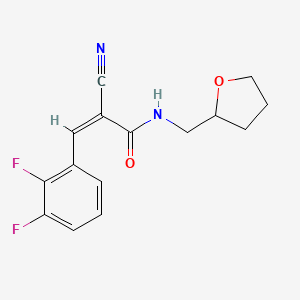

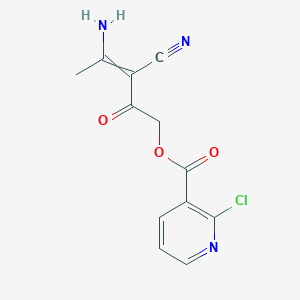

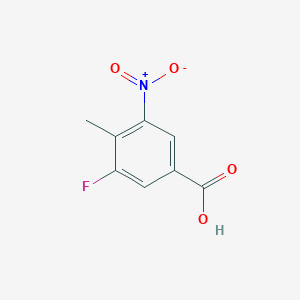

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)